molecular formula C13H19NO3 B585001 Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine CAS No. 1346600-77-8

Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine

Cat. No. B585001
CAS RN: 1346600-77-8
M. Wt: 237.299
InChI Key: CETBJSBSTMXHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine is a labelled analogue of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine, which is an impurity of Venlafaxine . It is also known as Ethyl 3-(Dimethylamino)-2-(4-hydroxyphenyl)propionate .


Synthesis Analysis

The synthesis of Venlafaxine, the parent compound of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine, has been reported in the literature . An improved and impurity-free synthetic method for large-scale synthesis of venlafaxine hydrochloride was developed using inexpensive reagents.


Molecular Structure Analysis

The molecular structure of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine was characterized using a series of solid-state techniques, viz., powder X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, Fourier transform infrared spectroscopy, and solid-state nuclear magnetic resonance, and the crystal structure was determined by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Venlafaxine, the parent compound of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine, have been described in the literature . Venlafaxine works by increasing serotonin levels, norepinephrine, and dopamine in the brain by blocking transport proteins and stopping their reuptake at the presynaptic terminal .

Scientific Research Applications

Pharmacological Properties

Venlafaxine is a phenylethylamine derivative that facilitates neurotransmission in the brain by blocking the presynaptic reuptake of serotonin (5-HT) and noradrenaline (norepinephrine). This mechanism is consistent with its efficacy and tolerability in treating major depression. Clinical data indicate that venlafaxine is at least as effective as traditional antidepressants with a potentially rapid onset of action and fewer anticholinergic effects and cardiotoxicity, making it a preferred option for major depression treatment due to its overall tolerability profile (Holliday & Benfield, 1995).

Extraction Techniques for Analysis

The review of current methods for extracting venlafaxine and its metabolites from biological matrices highlights liquid-liquid extraction as the most effective technique. This insight is pivotal for analytical studies and therapeutic drug monitoring, offering a foundation for developing cost-effective and efficient extraction methods that ensure high recovery rates of venlafaxine and its main metabolite, O-demethylvenlafaxine, from diagnostic materials (Dziurkowska & Wesołowski, 2013).

Pharmacokinetics and Drug Interaction

Venlafaxine's pharmacokinetics and drug interaction potential are crucial for selecting the best drug therapy for depression. It has a low potential for drug interactions at the Cytochrome P450 enzyme system, facilitating successful treatment through easy monitoring and dosing. This characteristic, along with its short half-life and rapid attainment of therapeutic effects, underscores venlafaxine's suitability for once-daily dosing without significant drug interaction risks (Ereshefsky & Dugan, 2000).

Clinical Applications Beyond Depression

Venlafaxine's efficacy in treating chronic pain, including neuropathic pain, has been reviewed, indicating its potential beyond traditional antidepressant uses. Although TCAs have been the mainstay for chronic pain treatment, venlafaxine, as a newer antidepressant, shows promise due to its specific pharmacological action on noradrenergic and serotoninergic pathways and a more favorable side-effect profile compared to TCAs (Ansari, 2000).

properties

IUPAC Name

ethyl 3-(dimethylamino)-2-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-4-17-13(16)12(9-14(2)3)10-5-7-11(15)8-6-10/h5-8,12,15H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETBJSBSTMXHOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN(C)C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.